molecular formula C13H10ClFO B8593690 4-(Chloromethyl)-1-fluoro-2-phenoxybenzene CAS No. 75210-42-3

4-(Chloromethyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B8593690
CAS No.: 75210-42-3
M. Wt: 236.67 g/mol
InChI Key: QEDSEZOAIMHSTK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-fluoro-2-phenoxybenzene is a useful research compound. Its molecular formula is C13H10ClFO and its molecular weight is 236.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

75210-42-3

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

4-(chloromethyl)-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C13H10ClFO/c14-9-10-6-7-12(15)13(8-10)16-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

QEDSEZOAIMHSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry flask were placed in succession 5 ml of diethyl ether, 1.21 g (0.0102 mole) of thionyl chloride, and one drop of pyridine. A solution of 1.85 g (0.0085 mole) of (4-fluoro-3-phenoxyphenyl)methyl alcohol in 5 ml of diethyl ether was added dropwise to the reaction mixture. Upon completion of addition, the reaction mixture was heated at reflux for one hour. After being cooled to room temperature, 10 ml of water was added slowly to the reaction mixture. The phases were separated. Twice the aqueous phase was extracted with 15 ml of diethyl ether, and these extracts were combined with the organic phase. The latter was washed successively twice with 10 ml of a saturated aqueous solution of sodium chloride, once with 10 ml of an aqueous solution of sodium bicarbonate, and twice with the saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate and being filtered, the solvent was evaporated under reduced pressure, leaving 1.85 g of (4-fluoro-3-phenoxyphenyl)methyl chloride as a light yellow liquid. The nmr and ir spectra were consistent with the proposed structure.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 12.6 grams (0.106 mole) of thionyl chloride and one drop (catalyst) of pyridine in 25 mL of toluene was added dropwise a solution of 19.5 grams (0.088 mole) of 4-fluoro-3-phenoxyphenylmethanol in 30 mL of toluene at such a rate as to maintain the reaction mixture temperature at 25°-35° C. Upon completion of the 45 minute addition time, the reaction mixture was warmed to 45° C. where it was stirred during a one hour period. After this time the reaction mixture was cooled, and the excess thionyl chloride was removed under reduced pressure. The residue, 23.5 grams of a semi-solid mixture, was combined with 114.2 grams of the same material from a previous reaction. The combination was distilled under reduced pressure yielding 100.3 grams of 4-fluoro-3-phenoxyphenylmethyl chloride; b.p. 98°-105° C./0.025-0.055 mm. The nmr spectrum was consistent with the proposed structure.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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